molecular formula C17H13ClN2O B6353561 1-(3-Chlorophenyl)-2-methyl-4-(phenylmethylene)-2-imidazolin-5-one CAS No. 1025649-61-9

1-(3-Chlorophenyl)-2-methyl-4-(phenylmethylene)-2-imidazolin-5-one

Cat. No.: B6353561
CAS No.: 1025649-61-9
M. Wt: 296.7 g/mol
InChI Key: MMYONWCSVWRLRW-MHWRWJLKSA-N
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Description

1-(3-Chlorophenyl)-2-methyl-4-(phenylmethylene)-2-imidazolin-5-one is a heterocyclic compound that features a unique imidazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-2-methyl-4-(phenylmethylene)-2-imidazolin-5-one typically involves the condensation of 3-chlorobenzaldehyde with 2-methylimidazolin-5-one in the presence of a base. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-2-methyl-4-(phenylmethylene)-2-imidazolin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of imidazolinone oxides.

    Reduction: Formation of reduced imidazolinone derivatives.

    Substitution: Formation of substituted imidazolinone derivatives with various functional groups.

Scientific Research Applications

1-(3-Chlorophenyl)-2-methyl-4-(phenylmethylene)-2-imidazolin-5-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-2-methyl-4-(phenylmethylene)-2-imidazolin-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)-2-methyl-4-(phenylmethylene)-2-imidazolin-5-one: shares similarities with other imidazolinone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorophenyl group, which can impart distinct chemical and biological properties compared to other imidazolinone derivatives.

Properties

IUPAC Name

(5E)-5-benzylidene-3-(3-chlorophenyl)-2-methylimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O/c1-12-19-16(10-13-6-3-2-4-7-13)17(21)20(12)15-9-5-8-14(18)11-15/h2-11H,1H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMYONWCSVWRLRW-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=N/C(=C/C2=CC=CC=C2)/C(=O)N1C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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